molecular formula C18H22N4O2 B2906251 3-[(1-benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine CAS No. 2034582-05-1

3-[(1-benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine

Cat. No.: B2906251
CAS No.: 2034582-05-1
M. Wt: 326.4
InChI Key: MJAIMBHPDZVSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine is a pyrazin-2-amine derivative featuring a benzoyl-substituted piperidinyloxy group at the 3-position of the pyrazine ring. The compound’s structure combines a pyrazine core with a dimethylamine group at the 2-position and a benzoylpiperidine moiety linked via an ether bond.

The compound’s molecular weight (estimated ~395 g/mol) places it within the range of drug-like molecules, adhering to Lipinski’s rule of five for oral bioavailability .

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-21(2)16-17(20-11-10-19-16)24-15-9-6-12-22(13-15)18(23)14-7-4-3-5-8-14/h3-5,7-8,10-11,15H,6,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAIMBHPDZVSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features, physicochemical properties, and synthesis strategies of 3-[(1-benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine with related compounds:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Synthetic Pathway
This compound Pyrazin-2-amine - 3-O-(1-Benzoylpiperidin-3-yl)
- N,N-dimethyl
~395 Benzoyl, piperidine, ether, dimethylamine Likely involves nucleophilic substitution on pyrazine, followed by benzoylation .
6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine Pyrazin-2-amine - 3-O-(4-Fluorophenylsulfonylpyrrolidin-3-yl)
- N,N-dimethyl
366.4 Sulfonyl, pyrrolidine, fluorophenyl, dimethylamine Substitution on pyrazine with sulfonated pyrrolidine; uses Pd-catalyzed coupling .
N-((3R,4R)-4-Fluoropiperidin-3-yl)-6-(imidazo[1,2-a]pyridin-3-yl)pyrazin-2-amine Pyrazin-2-amine - 6-Imidazopyridin-3-yl
- N-(4-Fluoropiperidin-3-yl)
~340 Imidazopyridine, fluoropiperidine Suzuki-Miyaura coupling for imidazopyridine attachment .
3-Phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one Quinoxaline - 3-Phenylquinoxaline
- Propyl ether linker
484.54 Quinoxaline, phenyl, ether Phase-transfer catalysis with dibromopropane .

Key Observations

Heterocyclic Core Variations: Pyrazin-2-amine derivatives (target compound, ) are smaller and more polar than quinoxaline-based compounds (), which exhibit extended π-conjugation and higher molecular weights (~484 g/mol) . Quinoxaline derivatives () display non-planar structures due to steric hindrance from substituents, whereas pyrazin-2-amine derivatives are more conformationally flexible .

Substituent Effects: Benzoyl vs. Piperidine vs. Pyrrolidine: Piperidine rings (6-membered) offer greater conformational flexibility than pyrrolidine (5-membered), influencing binding pocket interactions in biological targets .

Synthetic Challenges :

  • The target compound’s benzoylpiperidine moiety may require protective strategies during synthesis to avoid side reactions, similar to the phase-transfer catalysis methods used in .
  • Dimethylamine installation on pyrazine (common in all pyrazin-2-amine analogs) likely employs nucleophilic substitution, as seen in ’s use of NaOMe/MeOH for demethylation .

Crystallographic and Stability Data: Quinoxaline derivatives () exhibit intermolecular hydrogen bonding (C–H···O/N) and π-stacking, enhancing crystal stability. The target compound’s benzoyl group may similarly participate in C–H···π interactions . Deviations from planarity in quinoxaline rings (0.02–0.04 Å) are comparable to pyrazine derivatives, suggesting similar torsional flexibility .

Pharmacological Potential: Imidazopyridine-substituted pyrazin-2-amine () is explored in oncology, indicating that the target compound’s benzoylpiperidine group could be tailored for kinase inhibition . Fluorinated analogs () highlight the role of halogen atoms in improving metabolic stability and target affinity .

Q & A

Basic: What synthetic strategies are recommended for the preparation of 3-[(1-benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps may include:

  • Benzoylation of piperidine derivatives : Use benzoyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or dichloromethane .
  • Pyrazine functionalization : Introduce the dimethylamino group via nucleophilic aromatic substitution, requiring controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
  • Coupling reactions : Link the benzoylpiperidine and pyrazine moieties using Mitsunobu conditions (e.g., DIAD, PPh₃) or palladium-catalyzed cross-coupling .
    Optimization : Reaction yield and purity depend on solvent choice (e.g., toluene for improved solubility), stoichiometric ratios (1.2–1.5 equivalents of nucleophiles), and purification via column chromatography or recrystallization .

Advanced: How can researchers resolve contradictory data regarding the compound’s reactivity during oxidation or reduction reactions?

Answer:
Discrepancies in reactivity often arise from differences in reaction conditions or competing pathways. Methodological approaches include:

  • Controlled oxidation studies : Compare agents like m-CPBA (for selective N-oxide formation) vs. KMnO₄ (which may over-oxidize the pyrazine ring) . Monitor intermediates via LC-MS or in-situ IR.
  • Reduction pathway analysis : Use LiAlH₄ for amine reduction vs. catalytic hydrogenation (Pd/C, H₂) for selective deprotection of benzoyl groups .
  • Computational modeling : Employ DFT calculations to predict electron density distribution on the pyrazine ring, guiding reagent selection .
  • Side reaction mitigation : Add antioxidants (e.g., BHT) or adjust pH to stabilize reactive intermediates .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., benzoyl C=O at ~167 ppm, pyrazine protons at δ 8.2–8.5) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out byproducts .
  • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced: What experimental designs are recommended to evaluate this compound’s potential as a kinase inhibitor in biochemical assays?

Answer:

  • Target selection : Prioritize kinases with structural homology to p38 MAP (e.g., JNK or ERK) based on pyridopyrazine scaffolds in related inhibitors .
  • Enzyme inhibition assays : Use FRET-based or ADP-Glo™ assays with ATP concentrations near Km to determine IC₅₀ values .
  • Cellular validation : Test in HEK293 or HeLa cells transfected with luciferase reporters for pathway-specific activity (e.g., NF-κB or AP-1) .
  • Selectivity profiling : Screen against a panel of 50–100 kinases (e.g., KinomeScan) to identify off-target effects .

Basic: What safety protocols are essential when handling reactive intermediates during synthesis?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents (e.g., benzoyl chloride) .
  • Reactive intermediate handling : Quench excess LiAlH₄ with ethyl acetate/water mixtures; store azide intermediates at low temperatures to prevent decomposition .
  • Waste disposal : Segregate halogenated solvents (e.g., DCM) and heavy metal catalysts (e.g., Pd) for certified hazardous waste disposal .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic properties?

Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazine ring to enhance metabolic stability .
  • LogP optimization : Replace the benzoyl group with bioisosteres (e.g., thiophene) to improve aqueous solubility without compromising target binding .
  • In vitro ADME assays : Assess hepatic microsomal stability, CYP450 inhibition, and plasma protein binding to guide derivatization .

Basic: What are the common side reactions observed during the synthesis of this compound, and how are they mitigated?

Answer:

  • N-Oxide formation : Occurs during oxidation steps; minimized by using milder agents (e.g., H₂O₂ instead of m-CPBA) .
  • Demethylation of pyrazine : Add methyl-protecting groups (e.g., SEM) prior to coupling .
  • Piperidine ring opening : Avoid strong acids (e.g., HCl) during benzoylation; use TFA for selective deprotection .

Advanced: How can computational tools aid in predicting the compound’s binding mode to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Lys53 in p38 MAP) .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinity changes upon structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.